Tiazofurin - 60084-10-8

Tiazofurin

Catalog Number: EVT-288272
CAS Number: 60084-10-8
Molecular Formula: C9H12N2O5S
Molecular Weight: 260.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tiazofurine is a C-glycosyl compound that is 1,3-thiazole-4-carboxamide in which the hydrogen at position 2 has been replaced by a beta-D-ribofuranosyl group. It is metabolised to thiazole-4-carboxamide adenine dinucleotide (TAD), a selective inhibitor of inosine monophosphate dehydrogenase (IMP dehydrogenase). It has a role as an EC 1.1.1.205 (IMP dehydrogenase) inhibitor, a prodrug and an antineoplastic agent. It is a C-glycosyl compound, a member of 1,3-thiazoles and a monocarboxylic acid amide. It is functionally related to a beta-D-ribose.
Tiazofurine has potential clinical use in cancer treatment as it is a potential inhibitor of Inosine- 5’-monophosphate (IMP) dehydrogenase.
Tiazofurin is a synthetic nucleoside analogue with antineoplastic activity. Tiazofurin (TR) is anabolized intracellularly to an analogue of NAD, tiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of IMP dehydrogenase (IMPDH); IMPDH is the rate-limiting enzyme for de novo purine synthesis. Inhibition of IMPDH results in reduced levels of guanylates, resulting in the inhibition tumor cell growth in vitro and in vivo. (NCI04)
Classification and Source

Tiazofurin is classified as a C-nucleoside, which is characterized by a sugar moiety linked to a heterocyclic base through a carbon-carbon bond rather than the typical nitrogen-glycosidic bond found in standard nucleosides. It is derived from the naturally occurring thiazole and ribose sugars. The compound was first synthesized in the 1980s and has been studied for its biological activities, particularly as an inhibitor of enzymes involved in nucleotide metabolism .

Synthesis Analysis

The synthesis of Tiazofurin has been approached through various methodologies:

  1. Hannon Method: Developed by W. J. Hannon et al., this method yielded Tiazofurin with a low efficiency of about 19% .
  2. Vogel Method: P. Vogel et al. improved the synthesis route to achieve a 25% yield over nine steps .
  3. Parsons Method: This method is noted for being more suitable for large-scale production but involves hazardous reagents such as mercury cyanide and hydrogen sulfide, raising environmental safety concerns .

A novel approach described in recent patents involves a single-step derivatization of cyano sugars to form heterocycles, which are then aromatized to yield Tiazofurin with high efficiency and minimal side products . This method represents a significant advancement in the synthesis of C-nucleosides.

Molecular Structure Analysis

Tiazofurin has a complex molecular structure characterized by its thiazole ring fused to a ribofuranose sugar unit. The molecular formula is C10H12N4O4SC_{10}H_{12}N_{4}O_{4}S, and it features several functional groups that contribute to its biological activity:

  • Thiazole Ring: Provides essential reactivity and contributes to the compound's interaction with biological targets.
  • Ribofuranose Sugar: Essential for mimicking natural nucleosides and facilitating incorporation into nucleic acid structures.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the conformational aspects of Tiazofurin, revealing insights into its spatial orientation and flexibility which are critical for its biological function .

Chemical Reactions Analysis

Tiazofurin participates in several chemical reactions that are crucial for its biological activity:

  • Inhibition of Enzymes: It acts primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in purine metabolism .
  • Apoptotic Pathways: Tiazofurin has been shown to induce apoptosis in cancer cells through caspase-dependent pathways, leading to decreased levels of guanosine triphosphate (GTP) and altered signaling pathways .

These reactions underscore Tiazofurin's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Tiazofurin involves its role as an IMPDH inhibitor, leading to:

  • Reduced GTP Levels: This reduction disrupts nucleotide synthesis, impairing cell proliferation.
  • Induction of Apoptosis: The compound triggers apoptotic pathways by modulating intracellular signaling cascades related to cell survival and death .

Computational studies suggest that the presence of an electrophilic sulfur atom adjacent to the C-glycosidic bond is critical for the compound's activity, influencing both its binding affinity and biological effects .

Physical and Chemical Properties Analysis

Tiazofurin exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 288.29 g/mol.
  • Solubility: It is soluble in water and organic solvents, facilitating its use in various formulations.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are significant for its formulation in pharmaceutical applications.

Applications

Tiazofurin has several scientific applications:

  • Anticancer Research: Due to its ability to inhibit IMPDH, it is being explored as a potential treatment for various cancers.
  • Antiviral Activity: Research indicates that Tiazofurin may also have antiviral properties, particularly against certain RNA viruses.
  • Analog Development: The synthesis of Tiazofurin analogs is ongoing, aiming to enhance efficacy and reduce toxicity while maintaining biological activity .
Introduction to Tiazofurin as a Therapeutic Agent

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside with significant antitumor and antiviral properties. Its therapeutic potential stems from its unique ability to disrupt de novo guanine nucleotide biosynthesis through targeted inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in purine metabolism. Initially developed during antiviral research in the 1980s, tiazofurin demonstrated potent activity against RNA viruses but later emerged as a compelling oncolytic agent, particularly in hematological malignancies. The compound’s mechanism involves intracellular metabolic activation to an NAD-like analogue, enabling high-specificity binding to IMPDH and subsequent depletion of GTP pools essential for cancer cell proliferation and survival. While clinical development faced challenges related to resistance mechanisms and variable efficacy, tiazofurin remains a foundational prototype for IMPDH-targeted therapies, offering critical insights into nucleotide metabolism as a chemotherapeutic target [1] [2] [9].

Historical Development and Discovery of Tiazofurin

Tiazofurin emerged from systematic efforts to design nucleoside analogues with antiviral and antitumor properties. Synthesized in the early 1980s, it was structurally optimized from ribavirin-like precursors, replacing the triazole ring with a thiazole moiety to enhance target specificity. Preclinical screening by the National Cancer Institute (NCI) revealed exceptional activity against murine P388 and L1210 leukemias and Lewis lung carcinoma, prompting Phase I trials by 1984 [9]. The drug’s novel mechanism was elucidated when researchers discovered its intracellular conversion to an NAD analogue—thiazole-4-carboxamide adenine dinucleotide (TAD)—which potently inhibits IMP dehydrogenase (IMPDH). This metabolic activation, mediated by cellular kinases and NMN adenylyltransferase (NMNAT), established tiazofurin as a first-in-class targeted agent against GTP biosynthesis [2] [6].

Clinical development initially focused on refractory leukemias. Tiazofurin achieved notable responses in acute myeloid leukemia (AML) and chronic myeloid leukemia blast crisis (CML-BC), where elevated IMPDH type II expression correlated with sensitivity. However, variable response rates and acquired resistance limited broad adoption. Resistance was primarily attributed to reduced NMNAT activity, which impaired TAD formation, or to increased TAD degradation by phosphodiesterases. To address this, researchers developed β-CH₂-TAD, a methylene-bridged TAD analogue resistant to phosphodiesterase cleavage. Though β-CH₂-TAD showed potent activity in tiazofurin-resistant models, it was not advanced to clinical trials [6] [10].

Table 1: Key Milestones in Tiazofurin Development

YearMilestoneSignificance
Early 1980sSynthesis and preclinical screeningIdentification of potent activity against P388/L1210 leukemias and Lewis lung carcinoma
1982Mechanism elucidation (TAD formation)Discovery of intracellular conversion to IMPDH-inhibiting NAD analogue
1984Initiation of Phase I trialsFirst-in-human studies establishing pharmacokinetics and safety
Late 1980sClinical studies in AML/CML-BCProof-of-concept efficacy in hematologic malignancies
1990sDevelopment of β-CH₂-TAD analogueStrategy to overcome phosphodiesterase-mediated resistance

Role in Targeting Nucleotide Metabolism Pathways

Tiazofurin exerts its cytotoxic effects through precise disruption of de novo purine biosynthesis. As an IMPDH inhibitor prodrug, it requires intracellular activation to its active metabolite, TAD. This conversion occurs via a three-step enzymatic process: (1) phosphorylation by adenosine kinase to tiazofurin monophosphate; (2) further phosphorylation to the di- and triphosphate forms; and (3) adenylylation by NMNAT, which couples the tiazofurin mononucleotide to AMP, forming TAD. Structurally, TAD mimics NAD⁺ but replaces the nicotinamide moiety with thiazole-4-carboxamide, enabling competitive binding at the NAD⁺ site of IMPDH [2] [10].

IMPDH catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo GTP biosynthesis. TAD binding inhibits IMPDH with a Kᵢ of ~10⁻⁸ M, stalling XMP production and depleting intracellular GTP and dGTP pools. Consequently, processes dependent on guanine nucleotides—including RNA/DNA synthesis, G-protein signaling, and glycosylation—are disrupted. Salvage pathways cannot compensate in many cancer cells due to low circulating guanine, making IMPDH inhibition particularly cytotoxic in highly proliferative malignancies. Tiazofurin’s selectivity arises from the overexpression of IMPDH type II in tumors, which accounts for ≥90% of IMPDH activity in leukemic blasts compared to ≤50% in normal cells [3] [5] [8].

Resistance to tiazofurin frequently stems from deficiencies in NMNAT, the enzyme catalyzing TAD formation. Tumor cells with low NMNAT activity fail to generate sufficient TAD, rendering tiazofurin ineffective. Additionally, some cancers overexpress a phosphodiesterase that hydrolyzes TAD to inactive metabolites. Structural studies of human NMNAT reveal a flexible active site accommodating both nicotinamide and nicotinic acid mononucleotides, explaining its ability to adenylate tiazofurin metabolites. Mutations reducing this flexibility or expression diminish tiazofurin activation, underpinning a key resistance mechanism [10].

Table 2: Metabolic Consequences of Tiazofurin-Induced IMPDH Inhibition

Biochemical ParameterChange Post-TiazofurinFunctional Impact
GTP/dGTP poolsDecreased 4–6-foldImpaired RNA synthesis, DNA replication, and G-protein function
IMP/XMP ratioIncreased 6–8-foldFeedback inhibition of purine synthesis
cGMP levelsDecreased 30%Disrupted nitric oxide signaling and ion channel regulation
Diacylglycerol (DAG)Reduced 20–40%Attenuated protein kinase C (PKC) activation

Significance of IMP Dehydrogenase (IMPDH) Inhibition in Oncology

IMPDH occupies a pivotal position in oncology as a transformation-linked metabolic enzyme. Two isoforms exist: IMPDH type I is constitutively expressed at low levels across tissues, while IMPDH type II is markedly upregulated in proliferating and malignant cells. In cancers like AML, glioblastoma, and small-cell lung cancer, IMPDH type II satisfies >90% of cellular IMPDH activity, driving GTP production to support rapid anabolism. Its overexpression correlates with advanced disease stages, metastasis, and poor prognosis, making it a high-value target. Tiazofurin’s metabolite TAD inhibits both isoforms but shows preferential cytotoxicity in tumor cells due to their dependence on IMPDH type II and diminished salvage capacity [3] [5] [8].

Inhibition depletes GTP by >80% in sensitive cells, triggering multiple antitumor mechanisms:

  • Cell Cycle Arrest: GTP deficiency stalls DNA synthesis at the G1/S phase, preventing cyclin-dependent kinase activation.
  • Differentiation Induction: In leukemic models, tiazofurin promotes myeloid differentiation by downregulating oncogenes like c-myc and Ki-ras, whose expression is GTP-dependent.
  • Apoptosis Activation: GTP depletion dysregulates G-proteins and phosphatidylinositol signaling, lowering cGMP and diacylglycerol. This reduces protein kinase C activity and initiates mitochondrial apoptosis. In L1210 leukemia cells, tiazofurin treatment decreases cGMP by 30% and DAG by 20–40%, directly linking IMPDH inhibition to pro-apoptotic signaling [3] [7].

The therapeutic relevance of IMPDH extends beyond tiazofurin. Mycophenolic acid (MPA) and derivatives like selenazofurin share the IMPDH-targeting mechanism but differ in structure and pharmacokinetics. Selenazofurin, a selenium analogue, shows 10-fold greater potency than tiazofurin in vitro due to enhanced TAD-like metabolite formation. However, clinical results with all IMPDH inhibitors remain variable, highlighting the need for biomarker-driven patient selection—such as IMPDH type II expression or NMNAT activity—to optimize efficacy [4] [8].

Table 3: IMPDH Isoforms and Their Roles in Oncology

IsoformExpression PatternFunction in MalignancyTherapeutic Relevance
IMPDH Type IUbiquitous, constitutive; dominant in resting cellsMaintains basal GTP for homeostasisInhibition causes off-target toxicity (e.g., retinopathy)
IMPDH Type IIInduced by growth factors; overexpressed in tumorsSupports nucleotide demand for proliferation and oncogene expressionPrimary target of tiazofurin; knockdown inhibits tumor growth
IMPDH Type II/Type I RatioElevated in >70% of solid and hematologic tumorsBiomarker of aggressiveness and metabolic vulnerabilityPredicts tiazofurin sensitivity in AML models

Properties

CAS Number

60084-10-8

Product Name

Tiazofurin

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1

InChI Key

FVRDYQYEVDDKCR-DBRKOABJSA-N

SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N

Solubility

Soluble in water

Synonyms

2-beta-D-ribofuranosylthiazole-4-carboxamide
2-ribofuranosylthiazole-4-carboxamide
NSC 286193
riboxamide
tiazofurin
tiazofurin, (alpha-D)-isomer
Tiazole

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N

Isomeric SMILES

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.